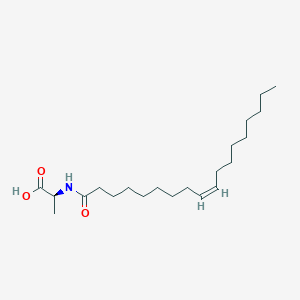

N-oleoyl alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-oleoyl alanine” is a natural N-acyl amide that has been detected in insect and animal tissues . It is an alanine derivative and has the molecular formula C21H39NO3 .

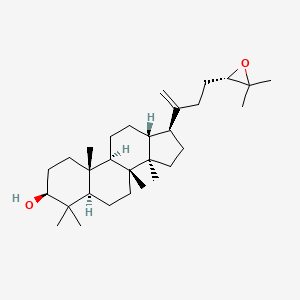

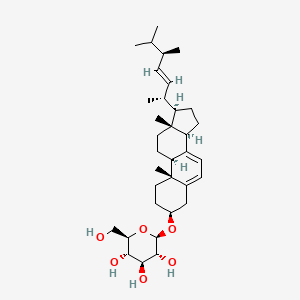

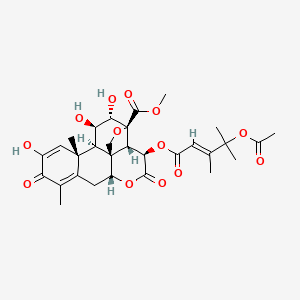

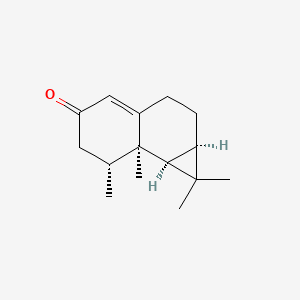

Molecular Structure Analysis

The molecular structure of “this compound” consists of 21 carbon atoms, 39 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Applications De Recherche Scientifique

Potential Treatment for Opiate Withdrawal : Oleoyl alanine (HU595), a monomethylated form of oleoyl glycine, was found to interfere with both somatic and aversive effects of acute naloxone-precipitated morphine withdrawal in rats. This interference lasted longer (60 minutes) than oleoyl glycine and did not produce rewarding or aversive effects on its own or modify locomotor activity. The compound's mechanism of action involves inhibition of FAAH and activation of PPARα in vitro. It also reduced naloxone-precipitated morphine withdrawal anhedonia, suggesting its potential as a stable and effective treatment for opiate withdrawal (Ayoub et al., 2020).

Inhibition of Human Neutrophil Elastase : Oleoyl-alanyl-alanyl-prolyl-valine (Ol-Ala-Ala-Pro-Val-OH) and its derivatives were found to inhibit human neutrophil elastase (HNE) and protect against elastolysis. This study showed that the oleoyl peptide had an inhibitory capacity of 3 µM using succinyl-alanyl-alanyl-alanine-p-nitroanilide as a substrate. These findings indicate potential therapeutic applications in conditions involving elastase activity (Rasoamanantena et al., 1993).

Synthesis of β-Vinyl α-Amino Acids : A palladium-catalyzed method for N-quinolyl carboxamide-directed olefination of unactivated C(sp3)-H bonds of phthaloyl alanine with vinyl iodides at room temperature was reported. This represents the first example of the stereoretentive installation of multisubstituted terminal and internal olefins onto unactivated C(sp3)-H bonds, allowing access to a wide range of β-vinyl α-amino acid products (Wang et al., 2014).

Anti-Nausea and Anti-Emetic Effects : The fatty acid amides oleoyl glycine (OlGly) and its methylated form oleoyl alanine (OlAla) were found to reduce lithium chloride-induced conditioned gaping in rats (a model for nausea) and vomiting in house musk shrews. These findings suggest their potential as treatments for nausea and vomiting, with OlAla showing superior efficacy (Rock et al., 2021).

Mécanisme D'action

Target of Action

N-Oleoyl alanine, also known as N-oleoyl-L-alanine, is a member of the N-acyl amino acid family . It primarily targets the endocannabinoid system (ECS) , which plays a key modulatory role during synaptic plasticity and homeostatic processes in the brain . The ECS has an important role in the neurobiological processes underlying drug addiction .

Mode of Action

This compound interacts with its targets in the ECS to regulate the development and expression of conditioned reward and sensitization . It is hypothesized that drug-induced elevation in endocannabinoids (eCBs) and/or eCB-like molecules (eCB-Ls) may represent a protective mechanism against drug insult, and boosting their levels exogenously may strengthen their neuroprotective effects .

Biochemical Pathways

This compound is involved in a variety of physiological and pathological processes, as well as the metabolic enzymes, transporters, and receptors that regulate their signaling . Following chronic intermittent alcohol consumption, this compound levels were significantly elevated in the prefrontal cortex (PFC), nucleus accumbens (NAc), and ventral tegmental area (VTA) in a region-specific manner .

Pharmacokinetics

It has been shown that systemic administration of this compound (60 mg/kg, intraperitoneal) during intermittent alcohol consumption significantly reduced alcohol intake and preference without affecting the hedonic state .

Result of Action

The administration of this compound has been shown to attenuate alcohol self-administration and preference in mice . It also blocks acute opioid withdrawal-induced conditioned place preference and attenuates somatic withdrawal following chronic opioid exposure in rats .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs or substances. For example, its effect on reducing alcohol intake and preference was observed during intermittent alcohol consumption

Analyse Biochimique

Biochemical Properties

N-oleoyl alanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with G-Protein Coupled Receptors (GPCRs), which are integral membrane proteins involved in various physiological functions .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to attenuate alcohol self-administration and preference in mice, suggesting its potential role in modulating neurobiological processes underlying drug addiction .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with GPCRs, influencing their function and potentially leading to changes in cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been found that systemic administration of this compound significantly reduced alcohol intake and preference in mice, without affecting the hedonic state .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It interacts with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQZBIVWDKADIA-GDWUOILNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the potential therapeutic applications of N-oleoyl alanine based on current research?

A1: Research suggests this compound holds promise in addressing substance use disorders. Studies in rodent models demonstrate its ability to reduce both the rewarding effects and withdrawal symptoms associated with opioids and alcohol. [, ] Specifically, oral administration of this compound was found to attenuate conditioned place preference induced by acute opioid withdrawal and alleviate somatic withdrawal symptoms following chronic opioid exposure. [] Similarly, this compound demonstrated efficacy in reducing alcohol self-administration and preference in mice. []

Q2: How does this compound impact bacterial infection in patients with decompensated cirrhosis?

A2: Research indicates that N-oleoyl ethanolamine, a related compound, serves as a potential biomarker for diagnosing bacterial infection in patients with decompensated cirrhosis. [] Furthermore, this compound levels were found to be elevated specifically in cases of Gram-positive infections within this patient population. [] These findings suggest a potential role for this compound in the body's response to bacterial infection in the context of liver disease.

Q3: How does this compound function as a multifunctional additive in lubricants?

A3: this compound exhibits multiple beneficial properties as a lubricant additive. Studies show that it enhances the biodegradability of mineral-based oils, making them more environmentally friendly. [] Additionally, it improves the load-carrying capacity, anti-wear properties, and friction-reducing abilities of these oils. [] Furthermore, this compound contributes to the anticorrosion and antirust properties of the lubricant. []

Q4: Are there any studies investigating the impact of this compound on lung inflammation during SARS-CoV-2 infection?

A4: Yes, a study utilizing a mouse model of SARS-CoV-2 infection examined the changes in lung lipid profiles following infection. [] Results showed that this compound, along with other N-acylated amino acids, was significantly increased in the lungs of infected mice. [] This finding suggests a potential role for this compound in the inflammatory response within the lungs during SARS-CoV-2 infection, although further research is needed to fully understand its implications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.